molecular formula C14H16ClNO2 B12440595 Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride

Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride

Cat. No.: B12440595
M. Wt: 265.73 g/mol
InChI Key: ZNGAZRIEWXNCBQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C14H16ClNO2. It is a derivative of naphthalene and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method includes the esterification of 3-amino-3-(naphthalen-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, amine compounds, and substituted propanoates. These products have significant applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: This compound is investigated for its potential therapeutic properties and drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites and altering the activity of target proteins. This modulation can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its naphthalene moiety and amino group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

methyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H

InChI Key

ZNGAZRIEWXNCBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl

Origin of Product

United States

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